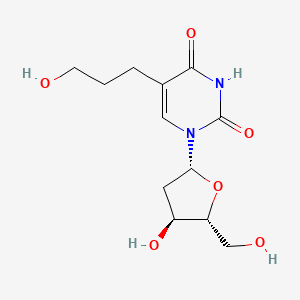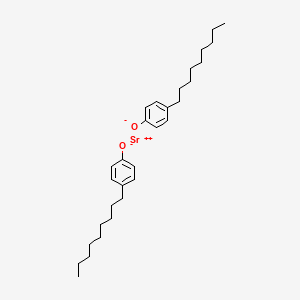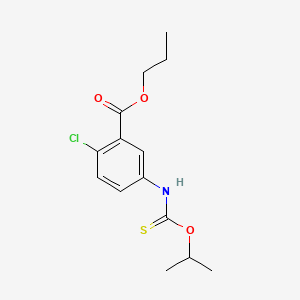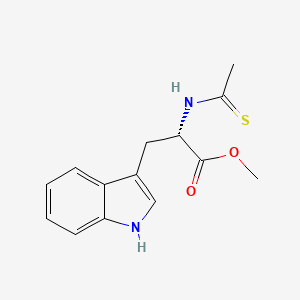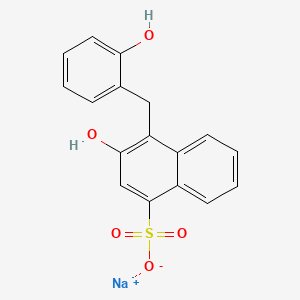
Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate is a chemical compound with the molecular formula C17H13NaO5S. It is known for its unique structural properties, which include a naphthalene ring system substituted with hydroxy and sulphonate groups. This compound is often used in various chemical and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate typically involves the sulphonation of 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalene. This process can be carried out using sulfuric acid or other sulphonating agents under controlled temperature conditions to ensure the selective introduction of the sulphonate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: This compound can be reduced to form various hydroxy derivatives, depending on the reducing agents and conditions used.
Substitution: The sulphonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: Various hydroxy-substituted naphthalene compounds.
Substitution: Naphthalene derivatives with different functional groups replacing the sulphonate group.
Aplicaciones Científicas De Investigación
Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate involves its interaction with various molecular targets and pathways. The hydroxy and sulphonate groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates, which can further interact with biological molecules, leading to its observed effects.
Comparación Con Compuestos Similares
- Sodium 3-hydroxy-4-((2-methoxyphenyl)methyl)naphthalenesulphonate
- Sodium 3-hydroxy-4-((2-aminophenyl)methyl)naphthalenesulphonate
- Sodium 3-hydroxy-4-((2-chlorophenyl)methyl)naphthalenesulphonate
Comparison: Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate is unique due to the presence of both hydroxy and sulphonate groups, which confer distinct reactivity and stability compared to its analogs. The hydroxy group enhances its solubility and reactivity, while the sulphonate group provides stability and makes it suitable for various industrial applications.
Propiedades
Número CAS |
85455-71-6 |
|---|---|
Fórmula molecular |
C17H13NaO5S |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
sodium;3-hydroxy-4-[(2-hydroxyphenyl)methyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H14O5S.Na/c18-15-8-4-1-5-11(15)9-14-12-6-2-3-7-13(12)17(10-16(14)19)23(20,21)22;/h1-8,10,18-19H,9H2,(H,20,21,22);/q;+1/p-1 |
Clave InChI |
VRBSMDAVVGUERI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)CC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12691291.png)
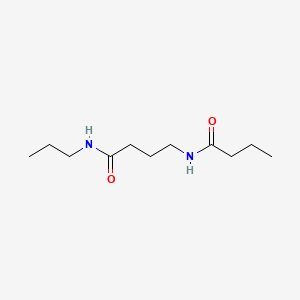
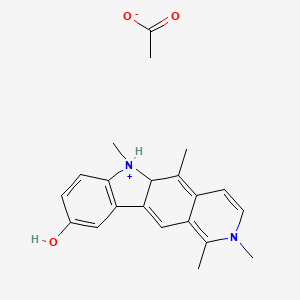
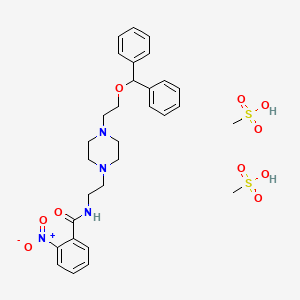


![2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12691329.png)
